4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo-
Overview
Description
4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the nitrofuranyl group enhances its biological activity, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- typically involves the condensation of 5-nitrofurfural with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuranyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydride and alkyl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- involves its interaction with various molecular targets. The nitrofuranyl group is known to generate reactive oxygen species (ROS), which can induce oxidative stress in microbial cells, leading to their death. Additionally, the compound can inhibit specific enzymes and pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- is unique due to the presence of the nitrofuranyl group, which enhances its biological activity compared to other thiazolidinone derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S2/c11-7-5(16-8(15)9-7)3-4-1-2-6(14-4)10(12)13/h1-3H,(H,9,11,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOJFDZTGIPXLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385433 | |
Record name | 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13410-84-9 | |
Record name | 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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